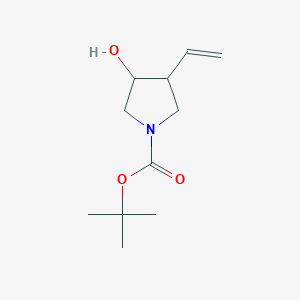

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 4-position, and an ethenyl (vinyl) group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3 |

InChI Key |

GCYDMFDUULNBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .

Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.

Chemical Reactions Analysis

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:

Oxidation: It may be oxidized under suitable conditions.

Reduction: Reduction reactions can modify the functional groups.

Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.

Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis. The compound's structure allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of pyrrolidine derivatives, which are known for their biological activities.

Key Features:

- Steric Hindrance : The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of reactions involving this compound.

- Hydroxyl Group : The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's interaction with biological targets.

Biological Studies

Research has demonstrated that this compound interacts with various biological systems, particularly enzymes and receptors. Its mechanism of action often involves binding to specific targets, which can inhibit or modulate their activity.

Case Studies:

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for certain enzymes, including arginase. Inhibition studies show its potential in treating conditions related to elevated arginase activity, such as cardiovascular diseases .

- Neuroprotective Effects : Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective properties against amyloid-beta toxicity, which is relevant in Alzheimer's disease research .

Mechanism of Action

The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s ethenyl group distinguishes it from analogs with amino (), trifluoromethyl (), or fluorinated alkyl chains (). These groups dictate reactivity and interaction profiles.

- Polarity and Solubility : Hydroxyl and Boc groups in the target compound enhance polarity compared to fluorinated analogs (e.g., ), which prioritize lipophilicity for membrane permeability.

Biological Activity

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- IUPAC Name : this compound

- CAS Number : Not widely documented, but related compounds are available for reference.

This compound features a pyrrolidine ring substituted with a tert-butyl group, an ethenyl group, and a hydroxyl group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in cells and tissues.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

The compound demonstrated dose-dependent cytotoxicity, with lower IC50 values indicating higher potency against these cancer cell lines.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating inflammatory diseases.

Antioxidant Activity

The antioxidant capability of this compound was assessed using DPPH and ABTS assays, demonstrating significant free radical scavenging activity:

These findings suggest that the compound may offer protective effects against oxidative damage.

Case Studies

- Cytotoxicity Evaluation : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives, this compound exhibits distinct advantages due to its unique structural modifications. For instance:

| Compound | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| Tert-butyl 3-pyrroline-1-carboxylate | Moderate | Low |

| Tert-butyl 4-hydroxyproline | Low | Moderate |

| This compound | High | High |

This table illustrates that this compound possesses superior biological activities compared to its counterparts.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to resolve stereochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV/Vis or ELSD detection) assesses purity. For crystalline samples, X-ray crystallography (using software like SHELXL ) provides definitive stereochemical assignments. Purity thresholds (>95%) should align with peer-reviewed standards for reproducibility.

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the tert-butyl carbamate group. Use desiccants to minimize moisture exposure, as the hydroxyl group may participate in unwanted hydrogen bonding or oxidation. Stability should be monitored via periodic HPLC analysis, with degradation products identified by LC-MS .

Q. How can researchers mitigate steric hindrance during synthetic modifications of the pyrrolidine ring?

- Methodological Answer: Introduce protecting groups (e.g., Boc for amines) to reduce steric clash during functionalization. Use microwave-assisted synthesis to enhance reaction kinetics in sterically crowded environments. Monitor steric effects via computational modeling (e.g., molecular mechanics simulations) to predict reactivity at the 3-ethenyl or 4-hydroxy positions .

Advanced Research Questions

Q. How can contradictions in NMR data arising from dynamic stereochemistry be resolved?

- Methodological Answer: Perform variable-temperature NMR (VT-NMR) to slow conformational interconversion and resolve splitting patterns. For example, the hydroxyl group’s hydrogen bonding may induce ring puckering, altering chemical shifts. Compare experimental data with DFT-calculated NMR chemical shifts (using software like Gaussian or ORCA) to validate assignments. If ambiguity persists, derivatize the hydroxyl group (e.g., acetylation) to stabilize the conformation .

Q. What strategies are effective in minimizing epimerization during nucleophilic substitutions at the 4-hydroxy position?

- Methodological Answer: Use low-polarity solvents (e.g., dichloromethane) and sub-zero temperatures to suppress base-mediated racemization. Employ anchimeric assistance by introducing neighboring groups (e.g., ethenyl) to stabilize transition states. Monitor enantiomeric excess via chiral HPLC or Mosher’s ester analysis .

Q. How can computational chemistry predict the regioselectivity of reactions involving the ethenyl group?

- Methodological Answer: Apply frontier molecular orbital (FMO) theory to identify reactive sites. For electrophilic additions, calculate Fukui indices to map electron-rich regions. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, prioritizing synthetic routes that preserve pharmacophoric features. Validate predictions with kinetic isotope effect (KIE) experiments .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental X-ray diffraction data?

- Methodological Answer: Re-refine the crystal structure using SHELXL with updated scattering factors and hydrogen atom positioning. Check for twinning or disorder in the crystal lattice, which may distort bond angles. Cross-validate with PXRD to ensure phase purity. If inconsistencies persist, consider alternative space groups or solvent inclusion effects .

Q. What protocols validate the absence of toxic byproducts in scaled-up syntheses?

- Methodological Answer: Conduct LC-MS/MS screening for potential genotoxic impurities (e.g., alkylating agents from Boc-deprotection). Use Ames tests or in silico toxicity prediction tools (e.g., Derek Nexus) to flag hazardous intermediates. Ensure compliance with ICH M7 guidelines for mutagenic impurity control .

Experimental Design

Q. What is the optimal approach to synthesize derivatives without compromising the pyrrolidine ring’s integrity?

- Methodological Answer: Use flow chemistry to maintain precise control over reaction parameters (pH, temperature). For ring-sensitive reactions (e.g., hydrogenation of the ethenyl group), employ heterogeneous catalysts (Pd/C) under mild H2 pressure. Monitor ring stability via in situ IR spectroscopy to detect strain-induced deformations .

Q. How can researchers design kinetic studies to elucidate the compound’s degradation pathways?

- Methodological Answer:

Perform forced degradation studies under accelerated conditions (e.g., 40°C/75% RH, UV light). Analyze degradation products via LC-HRMS and propose pathways using mass fragmentation trees . Compare Arrhenius plots for thermal degradation to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.